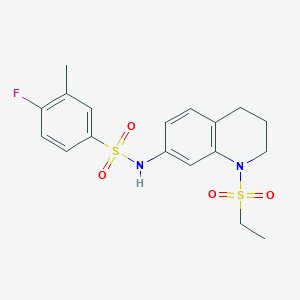

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is an organic compound that has been extensively studied for its unique chemical properties. It belongs to the class of sulfonamide compounds, known for their diverse applications in medicinal chemistry, materials science, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step procedures starting from commercially available precursors. Common steps include:

Formation of the Quinoline Backbone: This step involves constructing the tetrahydroquinoline framework, often using cyclization reactions.

Ethylsulfonylation: Introduction of the ethylsulfonyl group usually employs reagents like ethyl sulfonyl chloride under base-catalyzed conditions.

Sulfonamide Formation: Finally, the reaction with 4-fluoro-3-methylbenzenesulfonyl chloride leads to the desired sulfonamide product. This step may require solvents such as dichloromethane and bases like triethylamine to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound might utilize similar steps, with optimization for yield, safety, and cost. Large-scale reactors and continuous flow techniques can enhance the efficiency and consistency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation, typically at the nitrogen or sulfur centers, leading to various oxidative derivatives.

Reduction: The reduction of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide might target the quinoline ring or sulfonamide group, often using hydrogenation catalysts.

Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the aromatic rings and sulfonamide functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid

Reducing Agents: Sodium borohydride, catalytic hydrogenation

Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amino derivatives, reduced sulfonamide forms

Substitution Products: Various substituted derivatives, depending on the site and type of substituent introduced

Applications De Recherche Scientifique

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds use across various scientific fields:

Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, affecting biological pathways.

Medicine: Explored for therapeutic uses, particularly due to the pharmacological properties of sulfonamides, including antimicrobial activity.

Industry: Utilized in materials science for the development of specialty polymers and advanced materials due to its structural characteristics.

Mécanisme D'action

Molecular Targets and Pathways: The specific biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide often involves inhibition of certain enzymes, disrupting normal biological functions. The sulfonamide group is particularly known for mimicking the natural substrate of certain enzymes, leading to competitive inhibition. Pathways affected can include metabolic enzymes, signaling pathways, and protein-protein interactions.

Comparaison Avec Des Composés Similaires

When compared to other sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide stands out due to its unique substitution pattern and the combination of fluoro and methyl groups, which can influence its reactivity and biological activity.

Similar Compounds Include:

Sulfanilamide: The simplest sulfonamide with broad antibacterial activity.

Sulfamethoxazole: Often used in combination with trimethoprim for its enhanced antibacterial effects.

Ethylsulfonylated Quinolines: Compounds with similar structural frameworks but varying substituents leading to different properties and applications.

Activité Biologique

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an ethylsulfonyl group and a tetrahydroquinoline moiety. The molecular formula is C18H22FN2O4S2, and its structure can be represented as follows:

The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. The sulfonamide group in the compound mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is crucial in various therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 15.9 μM.

- T47D Cells : It exhibited an IC50 value of around 8.7 μM.

These findings suggest that this compound may act as a selective inhibitor for estrogen receptor-positive breast cancer cells .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for steroid sulfatase (STS), which is involved in steroid metabolism. In enzymatic assays, it displayed competitive inhibition with IC50 values lower than those of reference compounds like coumarin-7-O-sulfamate .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity due to smaller sulfonate group |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of m-tolyl | Variation in electronic properties affecting biological activity |

This table highlights how modifications in the sulfonamide structure can influence biological reactivity and therapeutic potential.

Case Study 1: Inhibition of Cancer Cell Growth

A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with notable selectivity towards ER-positive cells compared to ER-negative counterparts.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Another investigation utilized computational docking methods to elucidate the binding interactions between the compound and steroid sulfatase. The study revealed critical amino acid residues involved in binding and highlighted potential modifications to enhance inhibitory potency.

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZDXBAHZVPENY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.